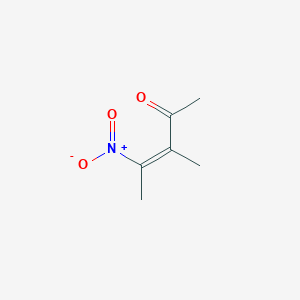

(Z)-3-methyl-4-nitropent-3-en-2-one

Description

Properties

CAS No. |

169214-62-4 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(Z)-3-methyl-4-nitropent-3-en-2-one |

InChI |

InChI=1S/C6H9NO3/c1-4(6(3)8)5(2)7(9)10/h1-3H3/b5-4- |

InChI Key |

QSQZDGASBNXNHF-PLNGDYQASA-N |

SMILES |

CC(=C(C)[N+](=O)[O-])C(=O)C |

Isomeric SMILES |

C/C(=C(\C)/[N+](=O)[O-])/C(=O)C |

Canonical SMILES |

CC(=C(C)[N+](=O)[O-])C(=O)C |

Synonyms |

3-Penten-2-one, 3-methyl-4-nitro-, (Z)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Precursors

General Approaches to α-Nitro-α,β-unsaturated Ketone Synthesis

The formation of α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis, often achieved through reactions like the aldol (B89426) or Knoevenagel condensations. wikipedia.org The introduction of a nitro group at the α-position of these conjugated systems creates a highly functionalized and reactive molecule. General strategies for the synthesis of α-nitro-α,β-unsaturated ketones include:

Direct Nitration: The direct nitration of an α,β-unsaturated ketone can introduce the nitro group. This often requires specific nitrating agents and conditions to achieve selectivity and avoid side reactions.

Condensation Reactions: The condensation of a nitroalkane with a suitable carbonyl compound can build the carbon framework and introduce the required functional groups simultaneously.

Michael Addition-Elimination: The conjugate addition of a nucleophile to a β-heterosubstituted nitroalkene can be followed by elimination to generate the α-nitro-α,β-unsaturated system. studfile.net

Cycloaddition Reactions: Silver-catalyzed (3+2) cycloaddition reactions between α,β-unsaturated nitroketones and isocyanides have been developed for the synthesis of polysubstituted pyrroles, demonstrating the utility of these ketones as building blocks. acs.org

Precursors and Starting Materials Relevant to (Z)-3-methyl-4-nitropent-3-en-2-one Synthesis

The principal precursor for the synthesis of this compound is 4-methylpent-3-en-2-one . This α,β-unsaturated ketone, commonly known as mesityl oxide, provides the necessary carbon skeleton. wikipedia.orgsielc.com It is commercially available and can be synthesized through the aldol condensation of acetone. wikipedia.org

Table 1: Properties of the Key Precursor

| Property | Value |

|---|---|

| Compound Name | 4-Methylpent-3-en-2-one sielc.comshaalaa.com |

| Synonyms | Mesityl oxide, Isopropylideneacetone sielc.com |

| CAS Number | 141-79-7 sielc.com |

| Molecular Formula | C₆H₁₀O sielc.comnih.gov |

Another relevant precursor is the corresponding alcohol, 4-methylpent-3-en-2-ol , which can be oxidized to form the target ketone. uni.lu

Nitration Reactions for Construction of the Nitroenone Moiety

The direct introduction of a nitro group onto the alkene moiety is a key strategy for forming the target compound.

The Ritter reaction classically involves the reaction of a nitrile with a carbocation source (like an alcohol or alkene in strong acid) to form an amide. researchgate.netorganic-chemistry.org A tandem reaction sequence combining a nitration step with a Ritter reaction can produce N-(β-nitro)amides. researchgate.netrsc.org For instance, a one-pot protocol has been developed combining the Henry reaction (nitro-aldol) with the Ritter reaction. researchgate.netrsc.org This process starts with aldehydes, nitroalkanes, and nitriles to yield N-(β-nitro)amides under mild conditions. rsc.org While this specific tandem process leads to amides rather than ketones, the underlying principle of forming a nitro-containing intermediate that is then functionalized highlights a potential, albeit indirect, pathway.

The direct nitration of α,β-unsaturated ketones is a more direct route. The reaction of α,β-unsaturated acids with certain nitrating agents, such as an ionic liquid like 1,3-disulfonic acid imidazolium (B1220033) nitrate (B79036), can yield nitroolefins. organic-chemistry.org Similarly, radical halo-nitration of alkenes can be achieved using nitrogen dioxide generated from iron(III) nitrate nonahydrate, which can then be converted to nitroalkenes. organic-chemistry.org Applying such methods to 4-methylpent-3-en-2-one would directly install the nitro group, leading to the formation of 3-methyl-4-nitropent-3-en-2-one. The specific stereochemical outcome (Z or E isomer) would depend on the reaction conditions and mechanism. chemspider.comnih.gov

Condensation and Annulation Approaches

These methods involve forming the carbon-carbon bonds of the target molecule from smaller, functionalized precursors.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgsctunisie.org It provides a powerful pathway to nitro-containing structures relevant to the synthesis of the target compound. sci-hub.se There are two main approaches:

Addition of Nitroalkanes to Enones: A carbanion generated from a nitroalkane can act as a nucleophile and add to the β-carbon of an α,β-unsaturated ketone. sctunisie.org This reaction is often catalyzed by a base. studfile.netsctunisie.org For example, the conjugate addition of α-nitro ketones to enones can be performed efficiently under solvent-free conditions using silica (B1680970) to yield 2-nitro-1,5-diones. rsc.org Phase transfer catalysts can also be employed to facilitate the reaction in biphasic systems. sctunisie.org

Addition of Ketones to Nitroalkenes: Alternatively, a ketone enolate can add to the β-carbon of a nitroalkene. This approach is highly effective for synthesizing γ-nitroketones. mdpi.com A variety of organocatalysts, including chiral ones, have been developed to promote this reaction with high efficiency and enantioselectivity. mdpi.comorganic-chemistry.orgorganic-chemistry.org

Table 2: Catalysts for Michael Addition involving Nitro Compounds

| Reaction Type | Catalyst/Conditions | Outcome | Reference(s) |

|---|---|---|---|

| Nitroalkane addition to enones | Silica, solvent-free | Good yields of 2-nitro-1,5-diones | rsc.org |

| Nitroalkane addition to enones | Phase transfer catalyst (e.g., tetrabutylammonium (B224687) chloride) | Increased yields in biphasic media | sctunisie.org |

| Ketone addition to nitroalkenes | Chiral pyrrolidine-based ionic liquids | High yields and enantioselectivities | organic-chemistry.org |

These Michael addition pathways generate saturated nitro-ketone structures, which can then be subjected to elimination reactions to introduce the double bond, yielding the final α-nitro-α,β-unsaturated ketone.

Stereoselective Synthesis of (Z)-Isomers

Achieving a high degree of stereoselectivity for the (Z)-isomer of a tetrasubstituted alkene like 3-methyl-4-nitropent-3-en-2-one is a significant synthetic challenge. The thermodynamic stability generally favors the (E)-isomer, necessitating kinetically controlled reaction conditions to favor the formation of the (Z)-isomer.

One potential strategy for the stereoselective synthesis of (Z)-nitroalkenes involves the condensation of carbonyl compounds with nitroalkanes under specific catalytic conditions. Research has shown that the use of amine catalysts, such as piperidine, in the presence of molecular sieves can favor the formation of (Z)-nitroalkenes from aliphatic aldehydes. organic-chemistry.org This selectivity is attributed to a proposed mechanism involving an imine intermediate. However, the extension of this methodology to ketones, such as 2-butanone (B6335102), is not straightforward due to the increased steric hindrance and different electronic properties of ketones compared to aldehydes. scielo.br

Another approach to tetrasubstituted nitroalkenes involves a two-step process: a Horner-Wadsworth-Emmons olefination of a ketone to form an α,β-unsaturated ester, followed by a nitration reaction. nih.gov The stereoselectivity of the initial olefination step would be crucial in determining the final geometry of the nitroalkene.

Illustrative Data for (Z)-Selective Synthesis Attempts

| Entry | Ketone | Nitroalkane | Catalyst | Additive | Solvent | Temp (°C) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Butanone | Nitroethane | Piperidine | 4Å MS | CH₂Cl₂ | 25 | 60:40 | 45 |

| 2 | 2-Butanone | Nitroethane | TiCl₄ / Et₃N | - | THF | -78 to 25 | 75:25 | 55 |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

In the absence of experimental data, a theoretical analysis of what ¹H and ¹³C NMR spectra would reveal for (Z)-3-methyl-4-nitropent-3-en-2-one can be hypothesized. The ¹H NMR spectrum would be expected to show distinct signals for the three methyl groups and any vinyl protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the adjacent carbonyl and nitro groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the six carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift.

A hypothetical ¹H and ¹³C NMR data table is presented below based on general principles for similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1 (CH₃ of acetyl) | ~2.3 | ~25 |

| C2 (C=O) | - | ~198 |

| C3 (C-CH₃) | - | ~140 |

| C4 (C-NO₂) | - | ~150 |

| C5 (CH₃ on C4) | ~2.5 | ~15 |

| CH₃ on C3 | ~2.1 | ~20 |

Note: This table is a theoretical estimation and not based on experimental data.

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of conformational changes in molecules. For this compound, DNMR could potentially be used to investigate the rotational barrier around the single bonds adjacent to the double bond. However, no such studies have been reported.

The study of isotope effects in NMR, such as the substitution of hydrogen with deuterium, can provide subtle details about intramolecular interactions. For instance, such studies could help in understanding hydrogen bonding or other through-space interactions. There is currently no literature available on the isotope effects in the NMR of this compound.

Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals in a molecule, especially for complex structures. While these techniques would be crucial for the definitive characterization of this compound, no data from such experiments have been published.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The infrared (IR) and Raman spectra of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O), alkene (C=C), and nitro (NO₂) functional groups. The exact positions of these bands would be sensitive to the electronic conjugation between these groups.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Expected Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Alkene (C=C) | Stretching | 1620 - 1650 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1380 |

Note: This table is a theoretical estimation and not based on experimental data.

Spectral Signatures of Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding in this compound, possibly between the carbonyl oxygen and a proton on the adjacent methyl group, would be investigated using techniques like NMR and IR spectroscopy. In NMR, the chemical shift of the involved proton would be expected to appear at a lower field. In IR spectroscopy, the presence of intramolecular hydrogen bonding would typically lead to a broadening and a shift to lower frequency of the carbonyl stretching vibration. Without experimental spectra, these hypotheses cannot be confirmed.

Analysis of Vibrational Couplings within Delocalized Systems

The conjugated system in this compound, comprising the C=C double bond, the carbonyl group, and the nitro group, would be expected to exhibit vibrational coupling. This phenomenon, where the vibrational modes of the individual functional groups influence each other, would be observable in the IR and Raman spectra. A detailed analysis would involve comparing the observed vibrational frequencies with theoretical calculations to understand the extent of electronic delocalization and its effect on the bond strengths and vibrational energies.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry would be a critical tool for confirming the molecular formula of this compound, which is C₆H₉NO₃. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed under techniques like electron ionization (EI) would offer valuable structural information. Plausible fragmentation pathways for nitroalkenes often involve the loss of the nitro group (NO₂) or rearrangement reactions.

A hypothetical fragmentation pattern could include:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.

[M - NO₂]⁺: A significant peak resulting from the loss of the nitro group.

Other Fragments: Peaks corresponding to the loss of other small molecules or radicals, such as CO or CH₃.

Without an actual mass spectrum, a data table of fragments and their relative abundances cannot be compiled.

X-ray Crystallography for Solid-State Conformation and Isomeric Purity Assessment

Single-crystal X-ray crystallography would provide the most definitive structural information for this compound in the solid state. This technique would confirm the (Z)-configuration around the C=C double bond, and provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule and the nature of any intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice. This analysis is essential for assessing the isomeric purity of a synthesized sample. The lack of published crystallographic data means that the solid-state structure remains undetermined.

Advanced Spectroscopic Integration for Comprehensive Structural Analysis

A complete structural analysis would integrate data from all available spectroscopic techniques. For example, NMR data would provide information on the connectivity and stereochemistry in solution, which could be compared with the solid-state structure from X-ray crystallography. IR and Raman data would complement this by providing information about the vibrational properties of the molecule, which are sensitive to its electronic structure and conformation. The combination of these techniques would provide a comprehensive and unambiguous structural elucidation of this compound.

Isomerism and Conformational Analysis

Geometric Isomerism in (Z)-3-methyl-4-nitropent-3-en-2-one (Z/E Isomers)

Geometric isomerism in alkenes arises from restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of substituents. In the case of 3-methyl-4-nitropent-3-en-2-one, which is tetrasubstituted, the isomers are designated as (Z) or (E) based on the Cahn-Ingold-Prelog (CIP) priority rules.

To assign priorities, each atom attached to the double bond carbons (C3 and C4) is considered.

At Carbon 3 (C3): The two substituents are a methyl group (-CH₃) and an acetyl group (-C(O)CH₃). The acetyl group is given higher priority because its carbon is bonded to an oxygen (higher atomic number) and another carbon, whereas the methyl carbon is bonded only to hydrogens.

At Carbon 4 (C4): The substituents are a methyl group (-CH₃) and a nitro group (-NO₂). The nitro group has higher priority because the nitrogen atom has a higher atomic number than the carbon atom of the methyl group.

The (Z)-isomer, from the German zusammen (together), is the configuration where the two higher-priority groups (the acetyl and nitro groups) are on the same side of the double bond. The (E)-isomer, from the German entgegen (opposite), has these high-priority groups on opposite sides. youtube.comyoutube.com

| Carbon of Double Bond | Attached Groups | Priority | Reason |

|---|---|---|---|

| C3 | -C(O)CH₃ (Acetyl) | High | The acetyl carbon is bonded to oxygen, which has a higher atomic number than the hydrogens bonded to the methyl carbon. |

| -CH₃ (Methyl) | Low | ||

| C4 | -NO₂ (Nitro) | High | Nitrogen has a higher atomic number (7) than carbon (6). |

| -CH₃ (Methyl) | Low |

Intramolecular Hydrogen Bonding Networks in Isomeric Forms

The specific structure of this compound lacks conventional hydrogen bond donors like O-H or N-H groups. nih.gov Consequently, the formation of the specified NO₂…H-N or C=O…H-N intramolecular hydrogen bonds is not possible.

However, weaker C-H···O intramolecular hydrogen bonds can be considered. These interactions, while significantly less strong than classical hydrogen bonds, can influence conformational preferences. In the (Z)-isomer, a potential C-H···O bond could form a five or six-membered ring, which is geometrically favorable. For instance, a hydrogen from the C5 methyl group could interact with the carbonyl oxygen, or a hydrogen from the C1 acetyl-methyl group could interact with an oxygen of the nitro group, depending on the rotational conformation.

Within the this compound molecule, two types of weak intramolecular hydrogen bonds could theoretically be formed:

C-H···O=C (Carbonyl): An interaction between a C-H bond of a methyl group and the oxygen of the acetyl group.

C-H···O-N (Nitro): An interaction between a C-H bond of a methyl group and one of the oxygens of the nitro group.

Both the carbonyl and nitro groups are effective hydrogen bond acceptors due to the high electronegativity of their oxygen atoms. The carbonyl oxygen has two lone pairs, while each oxygen in the nitro group also possesses lone pairs, making them potential sites for such weak interactions. The relative strength would be highly dependent on the specific geometry of the conformer, including the bond distances and angles achieved.

| Hydrogen Bond Type | Typical Energy Range (kcal/mol) | Relevance to this compound |

|---|---|---|

| O-H···O | 3 - 10 | Not Present |

| N-H···O | 2 - 8 | Not Present |

| C-H···O | 1 - 4 | Potentially Present |

Note: The energy values are general estimations from chemical literature.

Conformational Preferences around Single Bonds (e.g., s-cis/s-trans)

The conformation of α,β-unsaturated ketones is defined by the rotation around the single bond (s-bond) connecting the carbonyl carbon (C2) and the adjacent double bond carbon (C3). stackexchange.com This gives rise to two primary planar conformers: s-cis and s-trans. masterorganicchemistry.com

In the s-trans conformation, the C=O double bond and the C=C double bond are on opposite sides of the central C2-C3 single bond.

In the s-cis conformation, these two double bonds are on the same side of the C2-C3 single bond.

For this compound, the s-trans conformation is strongly favored. In the s-cis arrangement, the acetyl methyl group (C1) would be brought into close proximity with the methyl group on C4, resulting in significant steric hindrance. The s-trans conformer places the acetyl methyl group away from the substituents on the double bond, representing a much more stable, lower-energy state. masterorganicchemistry.com

Configurational Isomerization Pathways and Energy Barriers

The conversion between (Z) and (E) isomers, known as configurational isomerization, requires breaking the π-bond of the C=C double bond, which has a high energy barrier and does not occur under normal conditions. youtube.com This process can be facilitated through specific pathways:

Photochemical Isomerization: Absorption of ultraviolet light can promote an electron from the π bonding orbital to a π* antibonding orbital. This weakens the double bond, allowing for rotation to occur. The molecule can then relax back to the ground state as a mixture of (Z) and (E) isomers. youtube.comacs.org

Catalytic Isomerization: Certain catalysts, including acids, bases, or transition metals, can provide a lower energy pathway for isomerization. researchgate.net For instance, a reaction sequence like a reversible Michael addition could temporarily convert the double bond to a single bond, allowing free rotation before the leaving group is eliminated to reform the double bond in a different configuration. wordpress.comlibretexts.org

The energy barrier for isomerization is influenced by the electronic effects of the substituents. The presence of both an electron-withdrawing nitro group and a carbonyl group polarizes the double bond, which can affect the energy of the transition state for rotation. acs.org Generally, the thermal barrier is high, but photocatalytic methods can achieve isomerization under milder conditions. researchgate.netnih.gov

Factors Influencing Isomeric Ratios in Solution and Solid State

The relative proportion of (Z) and (E) isomers can differ significantly depending on the conditions under which they are formed or equilibrated.

In Solution (Thermodynamic Control): Under conditions where the isomers can interconvert and reach equilibrium, the ratio is determined by their relative thermodynamic stability. libretexts.org For tetrasubstituted alkenes, steric hindrance is a primary factor. The (E)-isomer of 3-methyl-4-nitropent-3-en-2-one is expected to be more stable than the (Z)-isomer. This is because the (Z) configuration places the two highest-priority (and generally larger) groups, acetyl and nitro, on the same side of the double bond, leading to greater steric strain. youtube.comopenstax.org Therefore, at equilibrium, the (E)-isomer would likely predominate. The polarity of the solvent can also play a role by differentially solvating the isomers if they have different dipole moments. rsc.org

In the Solid State (Kinetic and Packing Effects): The isomeric form isolated from crystallization does not necessarily reflect the thermodynamic equilibrium in solution. The outcome can be under kinetic control, where the faster-forming isomer crystallizes first. Furthermore, crystal packing forces are crucial. One isomer might form a more stable and compact crystal lattice with more favorable intermolecular interactions, leading to its selective crystallization even if it is the less stable isomer in solution. quora.com

Solvent Polarity Effects

The polarity of the solvent plays a significant role in the position of the isomeric equilibrium for conjugated systems like β-nitro-α,β-unsaturated ketones. In these systems, the E-isomer is generally favored, and its proportion tends to increase with the polarity of the solvent. This phenomenon can be attributed to the differential solvation of the Z and E isomers. The E-isomer, often having a larger dipole moment, is better stabilized by polar solvents.

For instance, in the case of 4-ethylamino-3-nitrobut-3-en-2-one, the percentage of the more stable E-isomer is observed to increase as the solvent changes from the less polar carbon tetrachloride to the more polar dimethyl sulfoxide. researchgate.net This trend highlights the influence of solvent-solute interactions on the relative stability of the isomers.

Table 1: Effect of Solvent Polarity on the Isomeric Equilibrium of 4-Ethylamino-3-nitrobut-3-en-2-one

| Solvent | Dielectric Constant (ε) | % E-Isomer | % Z-Isomer |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 2.2 | 85 | 15 |

| Chloroform (CDCl₃) | 4.8 | 90 | 10 |

| Acetonitrile (CD₃CN) | 37.5 | 92 | 8 |

| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | 95 | 5 |

Data derived from studies on analogous compounds. researchgate.net

Concentration Dependence

The equilibrium between Z and E isomers of β-amino-α-nitro-α,β-unsaturated ketones also shows a dependence on the concentration of the solution. researchgate.net Generally, an increase in concentration can favor the isomer that is more stable in the aggregated state. For the analogous compounds studied, the proportion of the E-isomer tends to increase upon dilution. This suggests that the Z-isomer may be stabilized by intermolecular interactions at higher concentrations.

In a study of 4-methylamino-3-nitrobut-3-en-2-one in chloroform-d, the percentage of the E-isomer was found to increase as the concentration was decreased, indicating a shift in the equilibrium towards the E-form at lower concentrations.

Table 2: Effect of Concentration on the Isomeric Equilibrium of 4-Methylamino-3-nitrobut-3-en-2-one in Chloroform-d

| Concentration (mol dm⁻³) | % E-Isomer | % Z-Isomer |

|---|---|---|

| 0.20 | 88 | 12 |

| 0.10 | 90 | 10 |

| 0.05 | 92 | 8 |

Data derived from studies on analogous compounds. researchgate.net

Temperature Effects

Temperature is another critical factor that influences the isomeric equilibrium. According to the principles of thermodynamics, an increase in temperature will favor the formation of the less stable isomer. In the context of β-amino-α-nitro-α,β-unsaturated ketones, where the E-isomer is typically more stable, increasing the temperature is expected to shift the equilibrium towards the Z-isomer.

Dynamic NMR spectroscopy studies on 4-ethylamino-3-nitropent-3-en-2-one have demonstrated this effect. researchgate.net As the temperature of the sample is raised, the signals corresponding to the Z-isomer increase in intensity relative to those of the E-isomer, indicating a shift in the equilibrium.

Table 3: Effect of Temperature on the Isomeric Equilibrium of 4-Ethylamino-3-nitropent-3-en-2-one in Chloroform-d

| Temperature (°C) | % E-Isomer | % Z-Isomer |

|---|---|---|

| 25 | 90 | 10 |

| 40 | 88 | 12 |

| 60 | 85 | 15 |

Data derived from studies on analogous compounds. researchgate.net

Substituent Effects on Isomeric Equilibria

The nature of the substituents on the molecule, particularly around the C=C double bond and on the nitrogen atom, has a profound impact on the Z/E isomeric ratio. researchgate.net Steric and electronic effects of the substituents can alter the relative stabilities of the two isomers.

In the series of 4-alkylamino-3-nitrobut-3-en-2-ones, the size of the alkyl group on the nitrogen atom influences the position of the equilibrium. Generally, bulkier substituents can shift the equilibrium to favor the sterically less hindered isomer. For example, comparing 4-methylamino-3-nitrobut-3-en-2-one with 4-tert-butylamino-3-nitrobut-3-en-2-one, the increased steric bulk of the tert-butyl group could be expected to influence the conformational preferences and thus the isomeric ratio. The electronic nature of aryl substituents also plays a role; electron-donating or electron-withdrawing groups on an N-aryl ring can modify the electron density across the conjugated system, thereby affecting the relative stability of the Z and E isomers.

Table 4: Effect of N-Substituent on the Isomeric Equilibrium of 4-Alkylamino-3-nitrobut-3-en-2-ones in Chloroform-d

| N-Substituent (R) in R-NH-C(CH₃)=C(NO₂)COCH₃ | % E-Isomer | % Z-Isomer |

|---|---|---|

| Methyl (CH₃) | 90 | 10 |

| Ethyl (C₂H₅) | 88 | 12 |

| Isopropyl (i-C₃H₇) | 85 | 15 |

| tert-Butyl (t-C₄H₉) | 82 | 18 |

Data derived from studies on analogous compounds. researchgate.net

Reactivity and Chemical Transformations

Nucleophilic Addition Reactions to the Enone Moiety

The electron-withdrawing nature of both the nitro and carbonyl groups renders the β-carbon of the enone system highly electrophilic and susceptible to attack by nucleophiles.

Michael Additions

The conjugate addition of nucleophiles, known as the Michael reaction, is a characteristic transformation for β-nitroenones. A wide variety of nucleophiles can add to the electron-deficient double bond.

Table 1: Representative Michael Donors for Conjugate Addition to Nitroalkenes

| Nucleophile Type | Examples |

| Carbon Nucleophiles | Enolates, organocuprates, malonates, β-ketoesters |

| Heteroatom Nucleophiles | Amines, thiols, alcohols |

The reaction proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct.

Stereochemical Outcomes of Additions

The stereochemistry of Michael additions to chiral β-nitroenones or the use of chiral catalysts can lead to the formation of stereochemically enriched products. The facial selectivity of the nucleophilic attack is influenced by the steric and electronic properties of the substrate and the catalyst. For acyclic systems like (Z)-3-methyl-4-nitropent-3-en-2-one, the stereochemical outcome can be predicted based on established models of asymmetric induction, though specific experimental data for this compound is unavailable.

Reactions of the Nitro Group

The nitro group is a versatile functional handle that can undergo a variety of transformations, most notably reduction.

Reduction Pathways

The reduction of the nitro group can lead to a range of products depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Nickel) can reduce the nitro group completely to a primary amine.

Partial Reduction to Hydroxylamines or Oximes: Milder reducing agents or carefully controlled reaction conditions can lead to the formation of intermediate reduction products such as hydroxylamines or oximes. For instance, zinc dust in the presence of ammonium (B1175870) chloride is often used for the synthesis of hydroxylamines.

Table 2: Common Reagents for the Reduction of Nitro Compounds

| Reagent | Typical Product(s) |

| H₂, Pd/C | Amine |

| LiAlH₄ | Amine |

| Zn, NH₄Cl | Hydroxylamine (B1172632) |

| SnCl₂, HCl | Amine |

Transformations to Nitroso Compounds and Related Derivatives

The partial reduction of a nitro compound can yield a nitroso derivative. This transformation is often a key step in various synthetic pathways. While specific conditions for the conversion of this compound to its corresponding nitroso compound are not documented, this transformation is a known reaction for nitro compounds in general.

Cycloaddition Reactions (e.g., [3+2] Annulation)

The electron-deficient double bond of β-nitroenones makes them excellent partners in cycloaddition reactions. In particular, they can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions provide a powerful method for the construction of five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the β-nitroenone and the 1,3-dipole. Theoretical studies on similar systems, such as the reaction of nitrones with β-nitrostyrenes, have shown that both (Z)- and (E)-isomers can participate in these reactions, often with distinct stereochemical outcomes. sci-hub.se

Derivatization Strategies for Functional Group Interconversions

The strategic manipulation of the functional groups within this compound opens avenues for diverse synthetic pathways. The inherent reactivity of the nitro group, the ketone, and the carbon-carbon double bond allows for a range of interconversions, transforming the molecule into various other useful synthons.

The conjugated nitroalkene moiety is a key site for chemical modification. One of the most significant transformations is the reduction of the nitro group. This can be achieved using various reducing agents, potentially leading to the corresponding amine or oxime. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for the reduction of nitroalkenes to saturated amines. The specific conditions, such as hydrogen pressure and temperature, would need to be carefully controlled to achieve the desired outcome and potentially preserve or reduce the carbon-carbon double bond as well. Another approach could involve the use of metal hydrides.

The ketone carbonyl group offers another handle for derivatization. It can undergo nucleophilic addition reactions with organometallic reagents like Grignard or organolithium compounds to yield tertiary alcohols. Furthermore, reduction of the ketone, for example with sodium borohydride (B1222165) (NaBH₄), would provide the corresponding secondary alcohol. The chemoselectivity of such a reduction in the presence of the nitroalkene would be a critical consideration.

The carbon-carbon double bond, being part of a Michael system, is susceptible to conjugate addition reactions. This allows for the introduction of a wide array of nucleophiles at the β-position relative to the ketone, further functionalizing the carbon skeleton.

| Functional Group | Potential Transformation | Illustrative Reagents | Resulting Functional Group |

| Nitro Group (-NO₂) | Reduction | H₂, Pd/C; Fe/HCl | Amine (-NH₂) |

| Reduction | Oxime (=NOH) | ||

| Ketone (>C=O) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (-CH(OH)-) |

| Nucleophilic Addition | R-MgBr, R-Li | Tertiary Alcohol (-C(R)(OH)-) | |

| Alkene (>C=C<) | Conjugate Addition | Nu⁻ (e.g., R₂CuLi, thiols) | Functionalized Alkane |

This compound as a Synthetic Intermediate

The strategic placement of reactive sites makes this compound a valuable precursor in the assembly of more complex molecules, most notably heterocyclic systems and as a component in multistep organic syntheses.

Building Block for Heterocyclic Compound Synthesis

The 1,4-dicarbonyl-like nature of α,β-unsaturated nitroketones makes them ideal substrates for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles.

A prime example is the synthesis of pyrazoles. The reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives is a well-established and fundamental method for constructing the pyrazole (B372694) ring. In the case of this compound, treatment with hydrazine hydrate (B1144303) (N₂H₄·H₂O) would be expected to yield a substituted pyrazole. The reaction likely proceeds through an initial Michael addition of the hydrazine to the conjugated system, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The resulting pyrazole would bear methyl and nitro-substituted alkyl groups, providing a scaffold for further functionalization.

Similarly, reactions with other dinucleophiles could lead to a variety of other heterocyclic systems. For instance, reaction with hydroxylamine could potentially yield isoxazoles, while reaction with substituted hydrazines could be employed to introduce diversity at the N1-position of the resulting pyrazole ring.

| Dinucleophile | Target Heterocycle | General Reaction Type |

| Hydrazine (N₂H₄) | Pyrazole | Cyclocondensation |

| Substituted Hydrazines (R-NHNH₂) | N-Substituted Pyrazole | Cyclocondensation |

| Hydroxylamine (NH₂OH) | Isoxazole | Cyclocondensation |

Precursor in Multistep Organic Syntheses

While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a versatile building block is clear. The functional group handles it possesses allow for its incorporation into larger molecular frameworks through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The ability to be transformed into various derivatives, as discussed in section 5.4, significantly broadens its applicability. For example, the corresponding amino derivative, obtained via reduction of the nitro group, could serve as a precursor for the synthesis of various nitrogen-containing heterocycles or as a handle for peptide coupling reactions. The versatile reactivity of this compound makes it a valuable tool for synthetic chemists aiming to construct complex target molecules.

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical studies are fundamental to understanding the three-dimensional structure and relative energies of different forms of a molecule.

Geometry Optimization of Isomers and Conformers

The first step in a computational study is the geometry optimization of the molecule's possible isomers and conformers. For 3-methyl-4-nitropent-3-en-2-one, this would involve calculations for both the (Z) and (E) isomers. Each isomer can also exist in various conformations due to the rotation around single bonds, such as the C-C bond connecting the acetyl group and the C-N bond of the nitro group.

Using computational chemistry software like Gaussian, the geometry of each conformer would be optimized to find the lowest energy structure, which corresponds to the most stable arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. While specific optimized geometries for (Z)-3-methyl-4-nitropent-3-en-2-one are not available in the public domain, theoretical studies on similar nitroalkenes are common.

Energy Calculations and Relative Stabilities of Isomeric Forms

Once the geometries are optimized, the electronic energy of each isomer and conformer is calculated. These energies allow for the determination of their relative stabilities. Typically, the (E) isomer of a substituted alkene is more stable than the (Z) isomer due to reduced steric hindrance. However, intramolecular interactions, such as hydrogen bonding, can sometimes favor the (Z) isomer.

A theoretical study on the relative stability of related nitro-substituted enamines utilized DFT methods to predict the Gibbs free energy for exchange equilibria, providing a methodological precedent for such calculations. ub.edu For this compound, a similar approach would be necessary to definitively determine the relative stabilities of its isomeric forms.

Interactive Table: Hypothetical Relative Energies of Isomers

Below is a hypothetical data table illustrating how the relative energies of the isomers of 3-methyl-4-nitropent-3-en-2-one would be presented if the data were available. The values are for illustrative purposes only.

| Isomer | Optimization Method | Basis Set | Relative Energy (kcal/mol) |

| (Z)-s-cis | B3LYP | 6-31G(d) | 1.5 |

| (Z)-s-trans | B3LYP | 6-31G(d) | 1.2 |

| (E)-s-cis | B3LYP | 6-31G(d) | 0.2 |

| (E)-s-trans | B3LYP | 6-31G(d) | 0.0 |

Transition State Analysis for Isomerization Pathways

The conversion between the (Z) and (E) isomers proceeds through a high-energy transition state. Computational methods can be used to locate this transition state on the potential energy surface and calculate the energy barrier for isomerization. This information is crucial for understanding the kinetics of the isomerization process. The mechanism for such isomerizations can involve either a rotational pathway around the C=C double bond or an inversion mechanism at one of the sp² hybridized nitrogen atoms. longdom.org

Electronic Structure Analysis and Delocalization Effects

The electronic structure of this compound is characterized by the presence of a conjugated system involving the carbonyl group, the carbon-carbon double bond, and the nitro group. This conjugation leads to delocalization of π-electrons, which influences the molecule's stability and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization and hyperconjugative interactions within a molecule. researchgate.netuni-muenchen.dematerialsciencejournal.org An NBO analysis of this compound would provide insights into the interactions between the filled and vacant orbitals, quantifying the extent of electron delocalization. Such an analysis would likely reveal significant charge transfer from the π(C=C) bond to the π(C=O) and π(NO₂) orbitals.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.

Theoretical Vibrational Frequencies and Intensities

The calculation of vibrational frequencies is a standard procedure in computational chemistry and is essential for interpreting infrared (IR) and Raman spectra. q-chem.comuni-muenchen.de For this compound, DFT calculations would predict the frequencies and intensities of its fundamental vibrational modes.

Based on studies of other nitro compounds, the characteristic vibrational modes would include:

Asymmetric and symmetric NO₂ stretching vibrations: Typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net For conjugated nitroalkenes, the symmetric stretch is expected around 1345 ± 15 cm⁻¹. esisresearch.org

C=O stretching vibration: Expected in the region of 1650-1700 cm⁻¹, likely at a lower frequency due to conjugation.

C=C stretching vibration: Also influenced by conjugation and expected around 1600-1650 cm⁻¹.

Interactive Table: Hypothetical Calculated Vibrational Frequencies

The following table is a hypothetical representation of calculated vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) |

| Asymmetric NO₂ stretch | 1545 | High |

| Symmetric NO₂ stretch | 1350 | Medium |

| C=O stretch | 1680 | High |

| C=C stretch | 1630 | Medium |

Calculated NMR Chemical Shifts and Coupling Constants

The prediction of NMR parameters through computational methods is a valuable tool for confirming molecular structures and understanding electronic environments. Density Functional Theory (DFT) is a common approach for calculating NMR chemical shifts and spin-spin coupling constants.

Methodology:

To calculate the NMR properties of this compound, the first step would be to perform a geometry optimization of the molecule using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following the optimization, the NMR parameters would be calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method. The calculated absolute shieldings would then be converted to chemical shifts (δ) by referencing them to the shieldings of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Expected Insights:

The calculated ¹H and ¹³C chemical shifts would provide a theoretical spectrum that could be compared with experimental data if available. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or the presence of intermolecular interactions not accounted for in the gas-phase calculations.

Similarly, the calculation of spin-spin coupling constants (J-couplings) would offer further structural information. For instance, the ³J(H,H) coupling constants across the carbon-carbon double bond would be indicative of the stereochemistry, while longer-range couplings could reveal details about the preferred conformation of the molecule.

Data Table (Hypothetical):

As no specific published data exists, the following table is a hypothetical representation of how calculated NMR data for this compound would be presented. The values are for illustrative purposes only.

| Atom | Calculated ¹³C Chemical Shift (ppm) |

| C1 (CH₃-C=O) | Value |

| C2 (C=O) | Value |

| C3 (C=C) | Value |

| C4 (C=C) | Value |

| C5 (CH₃-C=C) | Value |

| C6 (CH₃-C=C) | Value |

| Proton(s) | Calculated ¹H Chemical Shift (ppm) |

| H (on C1) | Value |

| H (on C5) | Value |

| H (on C6) | Value |

| Coupled Nuclei | Calculated Coupling Constant (Hz) |

| ³J(H₁,H₂) | Value |

| ²J(C,H) | Value |

Modeling of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The structure of this compound suggests the potential for intramolecular non-covalent interactions, which can significantly influence its conformation and reactivity. The proximity of the nitro group and the acetyl group across the Z-configured double bond could lead to specific interactions.

Methodology:

The investigation of these interactions would typically involve several computational techniques. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a primary tool. This method analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of the interaction (e.g., covalent vs. non-covalent). The presence of a BCP between two atoms is a necessary condition for a chemical bond.

Another approach is the Non-Covalent Interaction (NCI) index, which is a visualization tool that helps to identify and characterize non-covalent interactions in real space, based on the electron density and its derivatives.

Expected Insights:

For this compound, these analyses could reveal a potential intramolecular hydrogen bond between one of the methyl protons on the acetyl group and an oxygen atom of the nitro group, or other weak van der Waals interactions. The strength and nature of these interactions would be quantified by the electron density and its Laplacian at the bond critical point. Such studies on related molecules, like vinyl-nitro-pyrazolecarboxylic acid esters, have demonstrated the significant role of the nitro group in forming intramolecular hydrogen bonds.

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, the behavior of a molecule in solution can be significantly different due to interactions with solvent molecules. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

Methodology:

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform). The interactions between the atoms would be described by a force field, which is a set of empirical potential energy functions. The simulation would then solve Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over a certain period.

Expected Insights:

From the MD trajectory, various properties can be analyzed. For example, the conformational flexibility of the molecule in solution could be assessed by monitoring dihedral angles. The solvation structure can be characterized by calculating radial distribution functions (RDFs) between atoms of the solute and solvent molecules. This would reveal how the solvent organizes around the different functional groups of this compound. Furthermore, the stability of any intramolecular hydrogen bonds in the presence of a competing solvent could be evaluated. The use of computational tools to study such non-covalent interactions and confinement effects is a growing field in chemistry.

Future Research Directions

Development of Novel Asymmetric Synthetic Methodologies for (Z)-3-methyl-4-nitropent-3-en-2-one

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Asymmetric synthesis, the process that favors the formation of a specific enantiomer or diastereomer, is crucial for obtaining biologically active compounds. wikipedia.org The development of novel asymmetric synthetic methodologies for this compound is a promising area of research.

Currently, the synthesis of nitroenones often results in a mixture of (E) and (Z) isomers, with the (E) isomer typically being the thermodynamically more stable product. The selective synthesis of the (Z) isomer, particularly in an enantiomerically pure form, presents a significant challenge. Future research could focus on several promising strategies:

Chiral Auxiliaries: The use of chiral auxiliaries, which are organic compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a well-established method in asymmetric synthesis. wikipedia.org Research could be directed towards identifying suitable chiral auxiliaries that can be attached to a precursor of this compound to control the geometry of the double bond and induce facial selectivity during its formation.

Organocatalysis: Enantioselective organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds. Chiral amines, Brønsted acids, or phase-transfer catalysts could be employed to catalyze the condensation reaction between a suitable ketone and nitroalkane precursor, favoring the formation of the (Z)-isomer with high enantioselectivity.

Metal-Catalyzed Reactions: Transition metal catalysts, particularly those based on palladium, rhodium, or copper, could be designed to control the stereochemical outcome of the reaction. The use of chiral ligands that coordinate to the metal center can create a chiral environment that directs the formation of the desired (Z)-isomer.

A hypothetical research plan for the development of an organocatalyzed asymmetric synthesis is outlined in the table below.

| Step | Description | Catalyst | Expected Outcome |

| 1 | Optimization of reaction conditions | Proline derivatives | High (Z)-selectivity |

| 2 | Screening of chiral catalysts | Cinchona alkaloids | High enantiomeric excess |

| 3 | Substrate scope evaluation | Various ketones and nitroalkanes | General applicability of the method |

Exploration of Under-investigated Reactivity Patterns

Nitroenones are known to be versatile Michael acceptors, readily reacting with a wide range of nucleophiles. However, the specific reactivity of the (Z)-isomer of 3-methyl-4-nitropent-3-en-2-one, with its unique steric and electronic properties, remains largely unexplored. Future research should aim to investigate its reactivity in various transformations.

A recent study on β-nitroenones demonstrated a peculiar reactivity when treated with metal allylating agents, where the nucleophile exclusively attacks the carbonyl group instead of the nitroalkene moiety. acs.org This highlights the potential for discovering novel reactivity patterns in this class of compounds.

Key areas for investigation include:

Cycloaddition Reactions: The electron-deficient double bond of the nitroenone moiety makes it a suitable component for various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. Investigating its behavior as a dienophile or dipolarophile could lead to the synthesis of novel heterocyclic compounds with potential biological activity.

Tandem Reactions: The presence of multiple reactive sites in this compound makes it an ideal candidate for the development of tandem or cascade reactions. For example, a Michael addition followed by an intramolecular cyclization could provide rapid access to complex molecular scaffolds.

Reactions with Novel Nucleophiles: Exploring the reactions of this compound with a wider range of nucleophiles, including organometallic reagents, enamines, and ylides, could uncover new and synthetically useful transformations. The diastereoselectivity of these reactions would be of particular interest.

The following table presents a proposed investigation into the Diels-Alder reactivity of this compound.

| Diene | Reaction Conditions | Expected Product | Potential Application |

| Cyclopentadiene | Lewis acid catalysis | Bicyclic nitroketone | Precursor for natural product synthesis |

| Danishefsky's diene | Thermal conditions | Functionalized cyclohexenone | Building block for complex molecules |

| 2,3-Dimethyl-1,3-butadiene | High pressure | Substituted cyclohexene | Synthesis of novel carbocycles |

Application of Advanced In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methods. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of a chemical reaction, can provide invaluable insights into the transient intermediates and transition states involved. youtube.com

The application of these techniques to the study of reactions involving this compound could elucidate key mechanistic details.

In Situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the changes in vibrational frequencies of functional groups during a reaction, providing information about the formation and consumption of reactants, intermediates, and products. For example, in a Michael addition reaction, the disappearance of the C=C stretching vibration of the nitroenone and the appearance of new C-H and C-N stretching vibrations could be observed.

In Situ NMR Spectroscopy: NMR spectroscopy is a powerful tool for structure elucidation and can be adapted for in situ monitoring of reactions. This would allow for the direct observation and characterization of any intermediates that may be formed, providing a more complete picture of the reaction pathway.

Mass Spectrometry: The use of online mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can help to identify and quantify the species present in a reaction mixture in real-time.

A proposed experimental setup for the in situ monitoring of a reaction is described below.

| Technique | Reaction Type | Information Gained |

| In Situ FTIR | Michael Addition | Reaction kinetics, detection of intermediates |

| In Situ NMR | Cycloaddition | Structural elucidation of transient species |

| ESI-MS | Tandem Reaction | Identification of all species in the reaction mixture |

Integration of Machine Learning and AI in Predictive Modeling of Nitroenones

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are predicted and designed. neurips.ccnips.cc By training algorithms on large datasets of chemical reactions, it is possible to develop models that can predict the outcome of a reaction, suggest optimal reaction conditions, and even propose novel synthetic routes. cmu.edu

The integration of ML and AI in the study of nitroenones like this compound could significantly accelerate research in this area.

Predicting Reactivity and Selectivity: ML models could be trained to predict the reactivity of this compound with different nucleophiles and to forecast the stereochemical outcome of asymmetric reactions. This would allow researchers to prioritize experiments and focus on the most promising reaction conditions.

Discovering Novel Reactions: AI algorithms could be used to search for novel and unexpected reactivity patterns of nitroenones by analyzing vast amounts of chemical data. This could lead to the discovery of new synthetic transformations that would be difficult to find through traditional experimental approaches.

De Novo Design of Catalysts: ML models can be employed to design new chiral catalysts for the asymmetric synthesis of this compound. By correlating catalyst structure with catalytic activity and selectivity, these models can guide the synthesis of more efficient and selective catalysts.

The table below outlines a potential workflow for using machine learning to predict the outcome of a reaction.

| Step | Description |

| 1 | Data Collection: Compile a database of known reactions of nitroenones. |

| 2 | Feature Engineering: Represent the reactants and reaction conditions as numerical descriptors. |

| 3 | Model Training: Train a machine learning algorithm on the collected data. |

| 4 | Prediction: Use the trained model to predict the outcome of new reactions. |

| 5 | Experimental Validation: Verify the model's predictions through laboratory experiments. |

Design of Related Nitroenone Derivatives for Targeted Research Applications

The structural modification of a lead compound is a common strategy in drug discovery and materials science to optimize its properties and develop new applications. The design and synthesis of derivatives of this compound could lead to the discovery of new molecules with interesting biological or material properties.

Biological Activity: Many nitro-containing compounds exhibit a wide range of biological activities. By systematically modifying the structure of this compound, it may be possible to develop new derivatives with potential applications as anticancer, antimicrobial, or anti-inflammatory agents.

Materials Science: The nitroenone moiety can act as a reactive handle for the functionalization of polymers and other materials. Derivatives of this compound could be designed for use as monomers in polymerization reactions or as cross-linking agents to modify the properties of existing materials.

Chemical Probes: Fluorescently labeled or biotinylated derivatives of this compound could be synthesized and used as chemical probes to study biological processes. These probes could be used to identify the cellular targets of nitroenones and to elucidate their mechanism of action.

The following table provides examples of potential derivatives and their targeted applications.

| Derivative | Modification | Targeted Application |

| Fluorescent Derivative | Attachment of a fluorophore | Chemical probe for bioimaging |

| Polymerizable Derivative | Introduction of a vinyl group | Monomer for novel polymers |

| Biologically Active Derivative | Incorporation of a pharmacophore | Potential therapeutic agent |

Q & A

Q. What strategies ensure comprehensive literature reviews for identifying research gaps related to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.